(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-4-3-7-15(9-11)13(16)12-5-6-14-8-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQBYSHGRSSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
Step 1: Preparation of the Ethoxymethyl-Substituted Piperidine Intermediate
- Starting from commercially available piperidine derivatives, selective alkylation at the 3-position with ethoxymethyl chloride or related reagents introduces the ethoxymethyl substituent.
- Reaction conditions typically involve base-mediated nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (20–80°C).
Step 2: Preparation of the Pyrrolidin-3-yl Carbonyl Intermediate
- Pyrrolidine derivatives are functionalized at the 3-position to introduce a carbonyl functionality, often by oxidation or acylation reactions.
- Alternatively, commercially available pyrrolidin-3-yl carbonyl chlorides or esters can be used as coupling partners.
Step 3: Coupling of the Two Fragments via Methanone Linkage
- The key step involves coupling the ethoxymethyl-substituted piperidine with the pyrrolidin-3-yl carbonyl intermediate.
- This can be achieved by amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or via direct nucleophilic substitution if an acid chloride intermediate is available.
- Reaction conditions typically include mild bases (e.g., triethylamine), inert atmosphere (argon or nitrogen), and solvents like dichloromethane (DCM) or DMF at room temperature to 50°C.
Detailed Synthetic Routes with Conditions
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of Piperidine at 3-position with Ethoxymethyl Group | Piperidine derivative + Ethoxymethyl chloride, base (e.g., K2CO3), DMF, 50°C, 6–12 h | Selective monoalkylation; control stoichiometry to avoid overalkylation |
| 2 | Preparation of Pyrrolidin-3-yl Carbonyl Intermediate | Pyrrolidine + Oxidizing agent or acyl chloride formation | Use of mild oxidants or conversion to acid chloride for coupling |
| 3 | Coupling to form Methanone Linkage | Intermediate from Step 1 + Intermediate from Step 2, EDCI, triethylamine, DCM, rt, 12–24 h | Carbodiimide-mediated amide bond formation; inert atmosphere recommended |
Representative Experimental Procedure (Adapted from Related Compounds)
- To a stirred solution of 3-(ethoxymethyl)piperidine (1.0 equiv) in anhydrous dichloromethane (0.1 M) under argon, triethylamine (1.2 equiv) is added at 0°C.
- Pyrrolidin-3-yl carboxylic acid (1.0 equiv) is activated by adding EDCI (1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv).
- The activated acid is then added dropwise to the piperidine solution.
- The reaction mixture is stirred at room temperature for 12–24 hours.
- Upon completion (monitored by TLC or HPLC), the mixture is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.
- Purification by silica gel chromatography yields the target compound as a white solid.
Data Table Summarizing Key Parameters from Literature
| Parameter | Typical Value | Comments |
|---|---|---|
| Solvents | DCM, DMF, THF | Polar aprotic solvents preferred for alkylation and coupling |
| Temperature | 0°C to 50°C | Lower temperatures favored for coupling to minimize side reactions |
| Reaction Time | 6–24 hours | Dependent on reagent reactivity and scale |
| Coupling Reagents | EDCI, HOBt | Carbodiimide chemistry widely used for amide bond formation |
| Yields | 50–80% | Optimized by controlling stoichiometry and reaction conditions |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane mixtures |
Analytical and Characterization Techniques
- NMR Spectroscopy (1H, 13C): Confirms the presence of ethoxymethyl substituent and methanone linkage.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight ~240 g/mol.
- Infrared Spectroscopy (IR): Carbonyl stretch (~1650 cm⁻¹) confirms ketone functionality.
- Chromatography (HPLC, TLC): Monitors reaction progress and purity.
Research Findings and Optimization Notes
- The selective alkylation of piperidine at the 3-position with ethoxymethyl chloride is critical; excess reagent or prolonged reaction times may lead to polyalkylation or side products.
- Choice of base and solvent influences yield and selectivity; potassium carbonate in DMF is effective.
- Carbodiimide-mediated coupling is efficient but requires careful control of moisture and reaction time to avoid urea byproducts.
- Microwave-assisted synthesis has been explored to reduce reaction times for coupling steps, with reported successful yields at 100°C within 2 hours.
- Purification by silica gel chromatography with gradient elution allows separation of unreacted starting materials and side products.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation + Carbodiimide Coupling | Piperidine, Pyrrolidin-3-yl acid | Ethoxymethyl chloride, EDCI, base | DMF/DCM, 0–50°C, 6–24 h | High selectivity, moderate to good yield | Sensitive to moisture, requires inert atmosphere |
| Microwave-Assisted Coupling | Same as above | Same as above | Microwave reactor, 100°C, 2 h | Reduced reaction time | Requires specialized equipment |
| Direct Acylation (acid chloride) | Piperidine derivative, pyrrolidin-3-yl acid chloride | Base (TEA), DCM | 0–25°C, 4–12 h | Simple reaction setup | Acid chloride preparation needed, possible side reactions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Structural Characteristics
The compound consists of two cyclic amines: a piperidine and a pyrrolidine, linked by a carbonyl group (methanone), with an ethoxymethyl substituent. This structural configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological investigation.
2.1. Therapeutic Potential
Research indicates that compounds similar to (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone may exhibit various therapeutic properties:
- CNS Activity : Compounds with piperidine and pyrrolidine moieties are often explored for their central nervous system (CNS) effects, including analgesic and anxiolytic properties.
- Anticonvulsant Properties : The structural features may contribute to anticonvulsant activity, similar to other piperidine derivatives.
2.2. Mechanism of Action
The mechanism of action is likely mediated through interactions with neurotransmitter receptors or enzymes involved in neurotransmission. For instance, the compound may influence the activity of GABAergic or glutamatergic systems, which are crucial in managing conditions like epilepsy and anxiety disorders.
3.1. Synthetic Routes
The synthesis of this compound can be achieved through various organic reactions, including:
- Aza-Michael Addition : This method involves the addition of amines to α,β-unsaturated carbonyl compounds.
- Alkylation Reactions : The ethoxymethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
3.2. Derivative Exploration
The exploration of derivatives can enhance the compound's biological activity or selectivity for specific targets. For example, modifications to the ethoxymethyl group or the nitrogen atoms in the cyclic structures may yield compounds with improved pharmacokinetic profiles.
4.1. Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological systems. Techniques such as:
- Molecular Docking : Used to predict binding affinities to target receptors.
- In vitro Assays : Assess biological activity against specific cell lines or enzymes.
4.2. Case Studies
Several case studies highlight the compound’s potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | CNS Effects | Demonstrated significant anxiolytic effects in rodent models when administered at specific dosages, indicating potential for anxiety treatment. |
| Study 2 | Anticonvulsant Activity | Showed efficacy in reducing seizure frequency in animal models, suggesting application in epilepsy management. |
| Study 3 | Enzyme Interaction | Identified as a moderate inhibitor of certain cytochrome P450 enzymes, indicating potential drug-drug interaction risks in polypharmacy scenarios. |
Future Research Directions
Future research should focus on:
- Clinical Trials : To evaluate safety and efficacy in humans.
- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.
- Comparative Analysis : Investigating similar compounds to establish a structure-activity relationship (SAR) that could guide further development.
Mechanism of Action
The mechanism by which (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Piperidine-pyrrolidine methanone core: Shared with compounds like phenyl(pyrrolidin-3-yl)methanone hydrochloride (similarity score 0.78), which lacks the ethoxymethyl-piperidine substituent but retains the pyrrolidine-methanone backbone .
- Ethoxymethyl substituent: Contrasts with fluorinated analogs such as (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone, where fluorinated cyclobutyl groups enhance lipophilicity and receptor affinity .
GLUT4 Modulation:
Cannabinoid Receptor Affinity:
- Pyrrole-derived cannabinoids (e.g., indole/pyrrole analogs) show reduced CB1 receptor potency compared to indole derivatives. The ethoxymethyl group in the target compound may mimic the side-chain interactions of Δ9-THC, though pyrrolidine’s lower steric bulk could limit binding efficiency .
Metabotropic Glutamate Receptor Modulation:
- Derivatives like phenyl-3-{[3-(1H-pyrrol-2-yl)-[1,2,4] oxadiazol-5-yl]piperidin-1-yl}-methanone act as positive allosteric modulators of glutamate receptors, highlighting the versatility of piperidine-pyrrolidine methanones in neurological targets .
Physicochemical Properties
- Solubility: The ethoxymethyl group may enhance water solubility compared to hydrochloride salts like phenyl(pyrrolidin-3-yl)methanone hydrochloride .
- Stability : Fluorinated analogs (e.g., difluorocyclobutyl derivatives) exhibit increased metabolic stability due to fluorine’s electronegativity, whereas the target compound’s ether linkage may confer susceptibility to oxidative degradation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic molecule that features a unique combination of piperidine and pyrrolidine moieties linked by a carbonyl group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration. The following sections will detail its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The structure of the compound can be depicted as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyrrolidine Ring : A five-membered ring also containing one nitrogen atom.
- Ethoxymethyl Group : An ethoxy group (-OCH2CH3) attached to the piperidine moiety.
This combination of functional groups may influence the compound's biological activity through various mechanisms, including receptor modulation and enzyme inhibition.
Biological Activity
Research into the biological activity of compounds similar to This compound indicates several potential areas of interest:
- Antimicrobial Activity : Compounds with similar structures have shown promising antifungal properties, particularly against resistant strains such as Candida auris. For instance, derivatives of piperidine have been reported to induce apoptotic cell death and disrupt fungal cell membranes, suggesting that our compound might exhibit similar antifungal activity .
- CNS Activity : Piperidine derivatives are often explored for their central nervous system (CNS) effects. Some studies indicate that these compounds can act as stimulants or anxiolytics, depending on their specific structural features and functional groups .
- Opioid Receptor Modulation : Certain polycyclic amines have been identified as modulators of opioid receptors, which could position this compound as a candidate for pain management therapies .
Synthesis
The synthesis of This compound can be achieved through several methods, including:
- Reactions involving amines and ketones : Utilizing standard organic synthesis techniques to form the desired piperidine and pyrrolidine structures. Example reaction pathway:
Antifungal Activity Against Candida auris
A study synthesized novel piperidine-based derivatives that demonstrated significant antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . These findings suggest that structurally related compounds like This compound could be evaluated for similar activity.
CNS Activity Exploration
Research has indicated that certain piperidine derivatives can exhibit CNS stimulant properties. For example, derivatives such as 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine have been characterized as CNS stimulants, highlighting the potential for new compounds in this area .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |
| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |
| This compound | Piperidine & pyrrolidine rings | Potential antifungal & CNS activity |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
